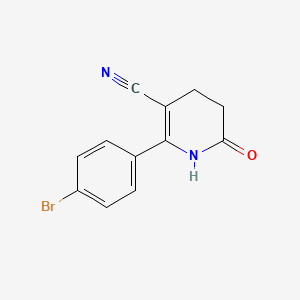

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Description

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a bicyclic pyridine derivative characterized by a 4-bromophenyl substituent, a ketone group at position 6, and a nitrile group at position 3. Its synthesis typically involves condensation and cyclization reactions starting from phenacyl bromides and sulfonamide or carbonitrile precursors, as demonstrated in related pathways .

Properties

IUPAC Name |

6-(4-bromophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-4-1-8(2-5-10)12-9(7-14)3-6-11(16)15-12/h1-2,4-5H,3,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKIHBHQNSPZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation followed by cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Antitumor Activity : The compound has demonstrated cytotoxic effects on several cancer cell lines. In vitro studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Some derivatives of 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile have been evaluated for their anti-inflammatory effects. They show potential in treating inflammatory diseases by modulating inflammatory pathways.

Chemical Biology

The compound serves as a tool in chemical biology for probing biological systems. Its ability to interact with specific enzymes and receptors allows researchers to study biological mechanisms and pathways.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various derivatives of 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Antitumor Mechanisms

Research conducted on the antitumor effects of this compound involved treating human cancer cell lines with synthesized derivatives. The study reported a significant reduction in cell viability and increased apoptosis markers in treated cells compared to controls.

Analytical Techniques

To confirm the structure and assess the properties of synthesized compounds:

- Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to elucidate molecular structure.

- Infrared (IR) spectroscopy provides information on functional groups present.

- Thin Layer Chromatography (TLC) is employed for monitoring reaction progress during synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 4-bromophenyl-pyridinecarbonitrile scaffold is structurally versatile, with modifications at the sulfur-containing substituents, aromatic rings, and additional functional groups significantly altering physicochemical and biological properties. Key analogs include:

*Estimated based on structural analogs.

Hydrogen-Bonding and Crystallographic Behavior

The target compound shares a critical feature with analogs: the formation of dimeric structures via weak C–H···O hydrogen bonds. For example, in 2-(4-bromophenyl)-2-oxoethyl derivatives, dimerization via R₂²(10) motifs stabilizes crystal lattices . This pattern is conserved in the pyridinecarbonitrile framework, suggesting similar solid-state stability.

Pharmacological and Industrial Relevance

- Halogenated derivatives (e.g., Br, Cl, F): Improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Methoxy and hydroxyl groups : Enhance water solubility, critical for bioavailability in drug development .

- Nitrile groups : Serve as hydrogen-bond acceptors, influencing interactions with biological targets like kinases or proteases .

Biological Activity

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No: 478081-43-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is C12H9BrN2O, with a molecular weight of 277.12 g/mol. The compound features a bromophenyl group and a pyridinecarbonitrile moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can possess significant antimicrobial properties. The presence of the bromophenyl group is believed to enhance this activity by increasing lipophilicity and altering membrane permeability.

- Antitumor Effects : Preliminary investigations suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to other known anticancer agents positions it as a potential candidate for further development in oncology.

The biological activity of 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with Cellular Signaling Pathways : The compound may disrupt signaling pathways critical for tumor growth and metastasis.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives against several bacterial strains. The results indicated that 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Study 2: Antitumor Potential

In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potent cytotoxicity. Further investigations revealed that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Data Table: Biological Activities Summary

Q & A

Basic: What are the established synthetic routes for preparing 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile?

Answer:

The compound is typically synthesized via multi-component reactions. A common approach involves refluxing p-bromobenzaldehyde with ethyl cyanoacetate and ammonium acetate in ethanol. For example:

- Reaction Conditions : Ethanol (50 mL), reflux for 6–20 hours under inert atmosphere to minimize moisture interference .

- Key Steps : Cyclocondensation forms the pyridine ring, while the bromophenyl group is introduced via the aldehyde precursor. Post-reaction cooling precipitates the product, which is recrystallized from ethanol or DMF/ethanol mixtures .

- Yield Optimization : Adjusting stoichiometry (e.g., excess ammonium acetate) and solvent purity can enhance yields to 60–80% .

Advanced: How can reaction conditions be tailored to suppress side products like dimerization or oxidation?

Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may reduce hydrolysis of the nitrile group, while ethanol balances cost and reactivity .

- Temperature Control : Maintaining reflux temperatures (70–80°C) prevents incomplete cyclization but avoids decomposition .

- Catalytic Additives : Small amounts of acetic acid or molecular sieves can absorb water, suppressing side reactions like imine formation .

- Inert Atmosphere : Nitrogen or argon minimizes oxidation of intermediates, particularly for moisture-sensitive steps .

Basic: What spectroscopic and analytical methods are critical for structural confirmation?

Answer:

- IR Spectroscopy : Identifies key functional groups:

- C≡N stretch : ~2220 cm⁻¹ .

- C=O (lactam) : ~1650 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.7–8.0 ppm), NH (δ ~12 ppm, exchangeable with D₂O) .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, nitrile (C≡N) at ~115 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 394 for analogs) confirm molecular weight, with isotopic patterns matching bromine (1:1 ratio for M⁺ and M+2⁺) .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Answer:

Pyridinecarbonitrile analogs demonstrate:

- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR or CDK2) due to electron-withdrawing groups (Br, CN) enhancing target binding .

- Antimicrobial Potential : Structural similarity to quinolines suggests disruption of bacterial DNA gyrase .

Note: Biological data should be validated using standardized assays (e.g., MTT for cytotoxicity) .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) .

- Purity Assessment : HPLC or LC-MS ensures ≥95% purity to exclude impurities as confounding factors .

- Structural Confirmation : Re-evaluate crystallography or NMR to rule out polymorphic or tautomeric variations .

- SAR Studies : Modify substituents (e.g., replacing Br with Cl) to isolate contributions of specific functional groups .

Basic: What handling protocols ensure compound stability during storage?

Answer:

- Storage Conditions : Desiccate at –20°C under nitrogen to prevent hydrolysis of the nitrile group .

- Light Sensitivity : Amber vials reduce photodegradation of the bromophenyl moiety .

- Solubility Considerations : DMSO or DMF is preferred for stock solutions, avoiding aqueous buffers unless stabilized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.